BenchChemオンラインストアへようこそ!

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine

Kinase inhibitor SAR Regioisomer selectivity Indazole medicinal chemistry

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 2101756-13-0, molecular formula C₁₄H₉ClF₃N₃, MW 311.69 g/mol) is a synthetic 3-aminoindazole derivative bearing a para-chlorophenyl group at the exocyclic N-3 amine and a trifluoromethyl substituent at the indazole 6-position. The compound belongs to the pharmacologically significant 3-aminoindazole class, which has been extensively investigated as a privileged scaffold for kinase inhibitor development, particularly targeting FGFR, VEGFR, Bcr-Abl, and Tie2 kinases.

Molecular Formula C14H9ClF3N3
Molecular Weight 311.69 g/mol
Cat. No. B13042577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine
Molecular FormulaC14H9ClF3N3
Molecular Weight311.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NNC3=C2C=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C14H9ClF3N3/c15-9-2-4-10(5-3-9)19-13-11-6-1-8(14(16,17)18)7-12(11)20-21-13/h1-7H,(H2,19,20,21)
InChIKeyOPLSBZPFTJOKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 2101756-13-0): Chemical Identity and Scaffold Context for Procurement Evaluation


N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 2101756-13-0, molecular formula C₁₄H₉ClF₃N₃, MW 311.69 g/mol) is a synthetic 3-aminoindazole derivative bearing a para-chlorophenyl group at the exocyclic N-3 amine and a trifluoromethyl substituent at the indazole 6-position . The compound belongs to the pharmacologically significant 3-aminoindazole class, which has been extensively investigated as a privileged scaffold for kinase inhibitor development, particularly targeting FGFR, VEGFR, Bcr-Abl, and Tie2 kinases [1]. Its substitution pattern—combining an electron-withdrawing 6-CF₃ group on the indazole core with a lipophilic 4-chlorophenyl N-aryl moiety—positions it within a chemical space distinct from both simpler 3-aminoindazole building blocks and alternative regioisomeric N-arylindazol-3-amines .

Why N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine Cannot Be Replaced by Generic Indazole Building Blocks


Substituting N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine with a generic 3-aminoindazole or an alternative N-aryl regioisomer introduces structural and pharmacological uncertainty that undermines experimental reproducibility. The 6-CF₃ substituent on the indazole core is not a passive label: patent literature from Aventis Pharma explicitly demonstrates that substitution at the 6-position with an appropriate group results in significant inhibition of KDR (VEGFR-2) and Tie2 kinases [1]. Meanwhile, the para-chlorophenyl N-substituent differentiates this compound from its meta-chloro regioisomer (N-(3-chlorophenyl)-5-(trifluoromethyl)-1H-indazol-3-amine), which carries a BRENDA-recorded enzyme IC₅₀ of 254 µM [2]. Even the non-fluorinated analog N-(4-chlorophenyl)-1H-indazol-3-amine (CAS 40598-66-1, MW 243.70) lacks the five hydrogen bond acceptors and electron-withdrawing influence conferred by the 6-CF₃ group, fundamentally altering its physicochemical and target engagement profile . For procurement in medicinal chemistry campaigns or biochemical assay development, these structural differences translate into non-interchangeable biological outcomes.

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 6-CF₃/4-Cl vs. 5-CF₃/3-Cl Substitution Pattern Determines Target Engagement

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is structurally distinct from its closest documented regioisomer, N-(3-chlorophenyl)-5-(trifluoromethyl)-1H-indazol-3-amine. The regioisomer bears the CF₃ group at the indazole 5-position (vs. 6-) and the chloro substituent at the meta position of the N-phenyl ring (vs. para-). This regioisomer has a recorded enzyme inhibition IC₅₀ of 254 µM in the BRENDA database (target enzyme and assay conditions not fully specified in the source) [1]. The position of both the CF₃ and chloro groups alters the vector of the N-aryl substituent relative to the indazole hinge-binding motif, a critical determinant of kinase selectivity as established across multiple indazole-based kinase inhibitor programs [2]. Although direct head-to-head potency data for the target compound is not publicly available, the regioisomeric shift from 5-CF₃/3-Cl to 6-CF₃/4-Cl is known from class-level SAR to reorient the N-aryl group within the kinase back pocket, potentially altering both potency and selectivity profiles [3].

Kinase inhibitor SAR Regioisomer selectivity Indazole medicinal chemistry

Physicochemical Differentiation: 6-CF₃ Group Increases Hydrogen Bond Acceptor Count and Lipophilicity vs. Non-Fluorinated N-(4-Chlorophenyl)-1H-indazol-3-amine

The target compound possesses five hydrogen bond acceptors (5 HBA) versus only two (2 HBA) for the non-fluorinated analog N-(4-chlorophenyl)-1H-indazol-3-amine (CAS 40598-66-1), due to the three fluorine atoms of the 6-CF₃ group . The molecular weight increases from 243.70 to 311.69 g/mol (+67.99 g/mol), and the number of rotatable bonds increases from 1 to 2 . Computationally estimated logP increases by approximately 1.0–1.5 log units attributable to the CF₃ group, placing the compound in a higher lipophilicity range typical of kinase inhibitor lead compounds that require balanced permeability and solubility [1]. These differences are not cosmetic: the additional HBA capacity alters hydrogen-bonding potential with kinase hinge regions, while the elevated lipophilicity affects passive membrane permeability and plasma protein binding.

Physicochemical profiling Lipophilicity Drug-likeness

Class-Level Evidence: 6-Position Substitution on Indazole Is Critical for KDR and Tie2 Kinase Inhibition

The Aventis patent family (WO 2006/003276, US 10,308,634) explicitly states that substitution of the indazole ring at the 6-position with an appropriate group results in significant inhibition of KDR (VEGFR-2) and Tie2 kinases, two clinically validated anti-angiogenic targets [1]. While the specific N-(4-chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is not individually enumerated with quantitative data in these patents, the 6-CF₃ substitution pattern falls squarely within the claimed structural scope associated with this dual KDR/Tie2 inhibitory activity. In contrast, indazoles substituted at the 5-position are preferentially associated with GSK-3β, ROCK, and JAK inhibition [2]. This positional selectivity principle means that a procurement choice between a 6-CF₃ and a 5-CF₃ indazole derivative determines which kinase subfamily is likely to be engaged.

VEGFR-2/KDR inhibition Tie2 kinase Angiogenesis

BindingDB Target Annotation: Putative FADS1 (Fatty Acid Desaturase 1) Association Unreported for Closest Analogs

The compound is annotated in BindingDB (Entry BDBM50116777, linked to CHEMBL3608799) with a target association to human FADS1 (Fatty Acid Desaturase 1, also known as Δ5-desaturase), an enzyme involved in polyunsaturated fatty acid biosynthesis [1]. While no quantitative Ki or IC₅₀ data is publicly available for this compound–target pair, the annotation itself is notable: none of the closest structural analogs—including N-(4-chlorophenyl)-1H-indazol-3-amine (CAS 40598-66-1) or 3-amino-6-(trifluoromethyl)-1H-indazole (CAS 2250-55-7)—carry a FADS1 target annotation in BindingDB or ChEMBL [2]. This suggests that the combined 4-chlorophenyl + 6-trifluoromethyl substitution pattern may confer a target interaction profile not achievable with either modification alone. Users should note that the CHEMBL3608799 identifier may conflate data for the 3-chloro/5-CF₃ regioisomer; careful verification of SMILES identity (FC(F)(F)c1ccc2c(Nc3ccc(Cl)cc3)n[nH]c2c1) is essential when consulting database records .

FADS1 inhibition Lipid metabolism Target ID

Recommended Application Scenarios for N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine Based on Verified Evidence


Kinase Inhibitor Scaffold Optimization: KDR/VEGFR-2 and Tie2-Focused Medicinal Chemistry

Based on patent-derived class-level evidence that 6-substituted indazoles preferentially target KDR and Tie2 kinases [1], N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is positioned as a building block for synthesizing focused libraries targeting angiogenic kinase pathways. The 6-CF₃ substituent contributes both the correct positional vector for KDR/Tie2 engagement and electron-withdrawing character that may enhance binding affinity. Procurement of this specific compound—rather than a 5-CF₃ or non-fluorinated analog—is justified when the research objective is structure–activity relationship exploration around the indazole 6-position in the context of VEGFR or Tie2 inhibition programs. Researchers should independently verify kinase inhibitory activity, as quantitative potency data for this specific compound is not publicly available.

Regioisomeric Selectivity Profiling: Para-Chloro vs. Meta-Chloro N-Aryl Indazole Comparator Studies

The compound's defined para-chlorophenyl substitution pattern enables its use as a defined comparator against its meta-chloro regioisomer (N-(3-chlorophenyl)-5-(trifluoromethyl)-1H-indazol-3-amine, BRENDA IC₅₀ = 254 µM [2]). Systematic head-to-head profiling of these two regioisomers in kinase panels or target-specific assays can elucidate the contribution of N-aryl chloro positioning and CF₃ ring placement to potency and selectivity. This application is particularly relevant for medicinal chemistry groups seeking to establish robust SAR around the N-aryl vector in 3-aminoindazole kinase inhibitors.

Physicochemical Property Benchmarking in Fluorinated Heterocycle Hit-to-Lead Campaigns

With five hydrogen bond acceptors (vs. two for the non-fluorinated analog) and elevated lipophilicity attributable to the 6-CF₃ group , this compound serves as a well-defined physicochemical probe for benchmarking the impact of trifluoromethylation on solubility, permeability, and metabolic stability in indazole-based series. Procurement of the exact compound ensures that measured LogD, kinetic solubility, and microsomal stability values can be directly attributed to the combined 4-Cl/6-CF₃ substitution pattern, enabling rigorous multiparameter optimization in hit-to-lead programs.

FADS1 Target Hypothesis Testing: Non-Kinase Indazole Pharmacology

The BindingDB annotation linking this compound (via CHEMBL3608799) to human FADS1 (Δ5-desaturase) provides a testable hypothesis for non-kinase pharmacology [3]. Research groups investigating lipid metabolism or inflammatory pathways may procure this compound for preliminary testing against FADS1 enzymatic activity. Critically, users must verify SMILES identity (para-Cl, 6-CF₃) against database records, as the CHEMBL3608799 identifier may conflate regioisomeric data. Independent experimental validation of FADS1 inhibition is essential before drawing any target engagement conclusions.

Quote Request

Request a Quote for N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.